molecular formula C14H22O3 B14293801 7-(3-Methoxyphenyl)heptane-1,4-diol CAS No. 112778-17-3

7-(3-Methoxyphenyl)heptane-1,4-diol

Cat. No.: B14293801
CAS No.: 112778-17-3
M. Wt: 238.32 g/mol
InChI Key: OSHIOLQILCWFQS-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)heptane-1,4-diol is an organic compound with the molecular formula C14H22O3 It features a heptane backbone with a methoxyphenyl group attached to the third carbon and hydroxyl groups on the first and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)heptane-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methoxybenzene with a suitable heptane derivative. This is followed by selective hydroxylation at the first and fourth positions of the heptane chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)heptane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-(3-methoxyphenyl)heptane-1,4-dione, while reduction can produce this compound.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-Methoxyphenyl)heptane-1,4-diol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its hydroxyl groups can interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases due to its ability to modulate biological pathways.

Industry

In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)heptane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Hydroxyphenyl)heptane-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-(3-Methoxyphenyl)heptane-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.

    7-(3-Methoxyphenyl)heptane-1,4-diol acetate: An ester derivative of the compound.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to biological research.

Properties

CAS No.

112778-17-3

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

7-(3-methoxyphenyl)heptane-1,4-diol

InChI

InChI=1S/C14H22O3/c1-17-14-9-3-6-12(11-14)5-2-7-13(16)8-4-10-15/h3,6,9,11,13,15-16H,2,4-5,7-8,10H2,1H3

InChI Key

OSHIOLQILCWFQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCC(CCCO)O

Origin of Product

United States

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